molecular formula C18H26N6O3 B2489656 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 915926-71-5

2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2489656
CAS No.: 915926-71-5
M. Wt: 374.445
InChI Key: HGOVHVAVXBXRRF-UHFFFAOYSA-N
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Description

2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purine imidazole class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the formation of the purine core One common approach is the condensation of appropriate precursors such as ethyl acetoacetate and guanidine under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles like morpholine can be introduced using reagents such as sodium hydride (NaH) to deprotonate the substrate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development in areas such as cancer treatment, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione: is structurally similar to other purine derivatives such as theophylline and caffeine .

  • Comparison: : While theophylline and caffeine are well-known for their stimulant effects, this compound may have different biological activities due to its unique structural features.

Uniqueness

The presence of the morpholine group and the specific arrangement of methyl and ethyl groups make this compound distinct from other purine derivatives. These structural differences could result in unique biological and chemical properties.

Properties

IUPAC Name

2-ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-5-22-16(25)14-15(20(4)18(22)26)19-17-23(12(2)13(3)24(14)17)7-6-21-8-10-27-11-9-21/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOVHVAVXBXRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3CCN4CCOCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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